molecular formula C23H21N5O3S B2940059 6-{[4-(2,5-dimethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852048-70-5

6-{[4-(2,5-dimethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2940059
CAS No.: 852048-70-5
M. Wt: 447.51
InChI Key: ROTXWVCGBGQGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[4-(2,5-dimethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic molecule featuring a 1,2,4-triazole ring fused to a tetrahydropyrimidine-2,4-dione core. Key structural elements include:

  • 1,2,4-Triazole moiety: Substituted with a 2,5-dimethylphenyl group at position 4 and a (2-oxo-2-phenylethyl)sulfanyl group at position 3.
  • Tetrahydropyrimidine-2,4-dione: Linked via a methyl group at position 4.

Properties

IUPAC Name

6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-8-9-15(2)18(10-14)28-20(11-17-12-21(30)25-22(31)24-17)26-27-23(28)32-13-19(29)16-6-4-3-5-7-16/h3-10,12H,11,13H2,1-2H3,(H2,24,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTXWVCGBGQGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[4-(2,5-dimethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antioxidant and antimicrobial activities, as well as its potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A tetrahydropyrimidine ring,
  • A triazole moiety,
  • A sulfanyl group,
  • Substituents that enhance its biological activity.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It has been reported to possess 1.5-fold higher antioxidant ability than the standard antioxidant butylated hydroxytoluene (BHT) when evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. This suggests its potential utility in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various bacterial strains. In comparative studies:

  • It demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus , with inhibition rates exceeding 90% in certain assays.

This positions the compound as a promising candidate for further development as an antimicrobial agent .

Study 1: Antioxidant Evaluation

A study published in 2022 assessed the antioxidant capacity of the compound through various assays. The results indicated a strong correlation between its chemical structure and antioxidant activity. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism by which the compound exerts its effects .

Study 2: Antimicrobial Assessment

In another investigation, the compound was tested against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also showed low cytotoxicity in mammalian cell lines. This dual action highlights its potential for therapeutic use without significant side effects .

Data Table: Summary of Biological Activities

Activity TypeTest OrganismInhibition (%)Reference
AntioxidantFerric Reducing Power150% (vs BHT)
AntibacterialE. coli88.46%
AntibacterialS. aureus91.66%

The biological activities of this compound can be attributed to its ability to scavenge free radicals and inhibit key enzymes involved in bacterial metabolism. The presence of the triazole and sulfanyl groups is believed to enhance its reactivity with reactive oxygen species (ROS) and bacterial cell wall components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole and Pyrimidine Derivatives

Compound A : 2-(2-Oxo-2-phenylethyl)-4-[arylidene-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one ()
  • Core Structure : 1,2,4-Triazol-3-one with a thiophen-2-yl-methyl substituent.
  • Key Differences :
    • Lacks the tetrahydropyrimidine-dione backbone.
    • Features a thiophene group instead of a 2,5-dimethylphenyl group.
  • Implications : The thiophene group may enhance π-π stacking interactions, whereas the target compound’s 2,5-dimethylphenyl group could improve lipophilicity and membrane permeability.
Compound B : 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole derivatives ()
  • Core Structure : Fused triazole-thiadiazole system.
  • Bioactivity : Exhibits antiviral activity against cucumber mosaic virus (CMV).
  • Key Differences :
    • The thiadiazole ring replaces the pyrimidine-dione in the target compound.
    • Substituents include methoxy and methyl groups rather than complex sulfanyl chains.

Pyrimidine-Dione Derivatives

Compound C : 1-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
  • Core Structure : Tetrahydropyrimidine-2,4-dione with a benzoylsulfanyl group.
  • Application : Used in oligonucleotide synthesis.
  • Key Differences :
    • Contains a sugar-like oxolane ring absent in the target compound.
    • The benzoylsulfanyl group may increase steric hindrance compared to the target’s (2-oxo-2-phenylethyl)sulfanyl chain.
  • Implications : The oxolane ring in Compound C likely enhances solubility in polar solvents, whereas the target compound’s 2,5-dimethylphenyl group may favor organic phase partitioning .
Compound D : Pyrimidin-2(1H)-one derivatives with coumarin and tetrazolyl groups ()
  • Core Structure: Pyrimidinone with coumarin and tetrazole substituents.
  • Key Differences: Unsaturated pyrimidinone vs. saturated tetrahydropyrimidine-dione in the target. Coumarin (a chromophore) may confer fluorescence properties.
  • Implications : Saturation in the target compound’s pyrimidine ring could reduce reactivity but improve stability under physiological conditions .

Sulfanyl-Containing Heterocycles

Compound E : 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one ()
  • Core Structure: Thienopyrimidinone with a sulfanyl-linked isoxazole.
  • Key Differences: Thienopyrimidinone vs. triazole-pyrimidine-dione in the target. Allyl group may increase electrophilicity.
  • Implications : The isoxazole group in Compound E could modulate target selectivity compared to the triazole in the target compound .

Comparative Data Table

Feature Target Compound Compound A Compound B Compound C
Core Structure 1,2,4-Triazole + tetrahydropyrimidine-2,4-dione 1,2,4-Triazol-3-one Triazolo-thiadiazole Tetrahydropyrimidine-dione
Key Substituents 2,5-Dimethylphenyl; (2-oxo-2-phenylethyl)sulfanyl Thiophen-2-yl-methyl Methoxymethyl Benzoylsulfanyl
Bioactivity Hypothesized antiviral/therapeutic Not reported Antiviral (CMV) Oligonucleotide synthesis
Solubility Moderate (polar dione vs. non-polar aryl) Low (thiophene) Moderate (thiadiazole) High (oxolane ring)
Synthesis Method Likely alkylation/condensation Alkylation with bromoacetophenone Cyclocondensation Thiobenzoate substitution

Research Findings and Implications

  • Structural Flexibility : The target compound’s triazole-pyrimidine-dione hybrid offers a balance between rigidity (for target binding) and flexibility (for solubility).
  • Substituent Effects :
    • The 2,5-dimethylphenyl group may enhance lipophilicity, aiding blood-brain barrier penetration.
    • The (2-oxo-2-phenylethyl)sulfanyl chain could act as a Michael acceptor, enabling covalent binding to biological targets .
  • Synthetic Feasibility : Methods from and (e.g., thiobenzoate substitution, alkylation) are adaptable for large-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.